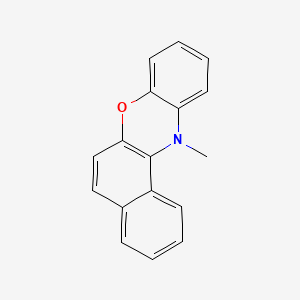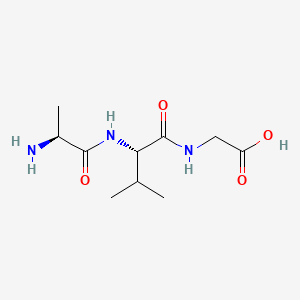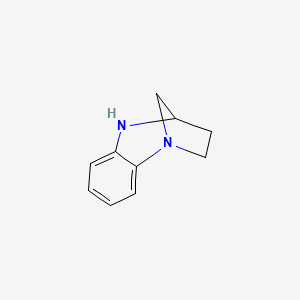
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- is a compound belonging to the benzodiazepine family. Benzodiazepines are a class of psychoactive drugs known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This specific compound is characterized by its unique structure, which includes a methano bridge and a tetrahydro configuration, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- can be achieved through several synthetic routes. One common method involves the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides . This reaction typically occurs under mild conditions and can yield the desired benzodiazepine derivatives with high efficiency.
In industrial settings, continuous flow chemistry is often employed for the synthesis of benzodiazepines. This method allows for the efficient production of active pharmaceutical ingredients by combining various reactions in a continuous flow system . For example, the flow synthesis of diazepam involves a combination of a nucleophilic aromatic substitution reaction to produce a nitrodiarylamine intermediate, followed by reduction and cyclocondensation steps .
Análisis De Reacciones Químicas
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromoacetyl chloride for acylation, ammonia for cyclization, and nitro compounds for reduction .
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of nitrodiarylamine intermediates can lead to the formation of amino derivatives, which can further undergo cyclization to form the desired benzodiazepine structure .
Aplicaciones Científicas De Investigación
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various benzodiazepine derivatives . In biology and medicine, benzodiazepines are studied for their potential therapeutic effects, including their use as anxiolytics, hypnotics, and anticonvulsants . Additionally, benzodiazepines have been investigated for their antiproliferative effects against cellular tumors .
Mecanismo De Acción
The mechanism of action of 1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, benzodiazepines enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . This interaction primarily occurs in the cortex, thalamus, and cerebellum, which are regions associated with the compound’s pharmacological effects .
Comparación Con Compuestos Similares
1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- can be compared to other benzodiazepine derivatives such as diazepam, fludiazepam, and nordazepam . While these compounds share a similar core structure, the presence of the methano bridge and tetrahydro configuration in 1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- makes it unique.
Similar compounds include:
- Diazepam
- Fludiazepam
- Nordazepam
- Nitrazepam
- Clonazepam
- Oxazepam
These compounds are widely used in the pharmaceutical industry for their therapeutic effects and serve as important tools in scientific research.
Propiedades
Número CAS |
27023-72-9 |
|---|---|
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
1,8-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C10H12N2/c1-2-4-10-9(3-1)11-8-5-6-12(10)7-8/h1-4,8,11H,5-7H2 |
Clave InChI |
UPLBBJGUPFZNAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC1NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


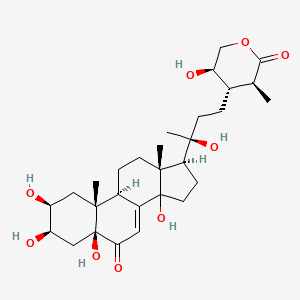
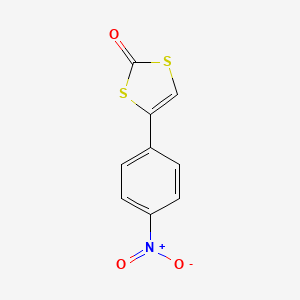
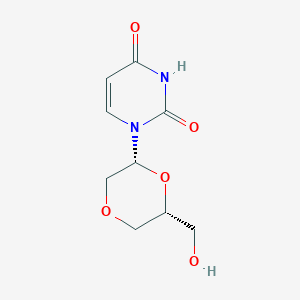
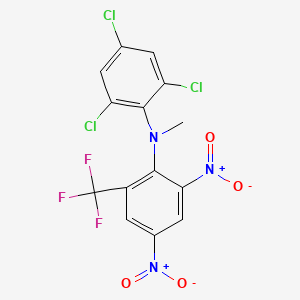
![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)


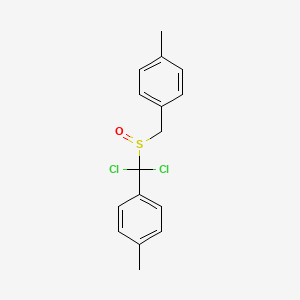
![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
![8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12809856.png)
